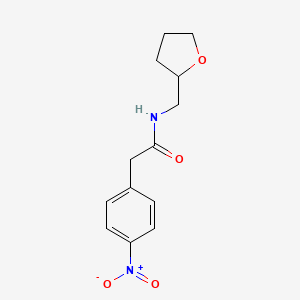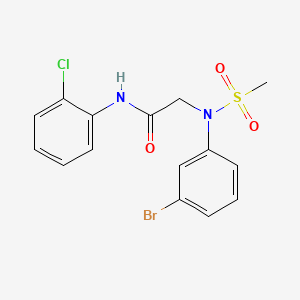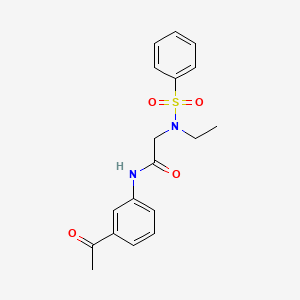
2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide, also known as NTFA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NTFA is a derivative of acetamide, which is a common organic compound used in many chemical reactions.
作用機序
The mechanism of action of 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This results in a reduction of inflammation and pain, and a potential decrease in the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has anti-inflammatory and analgesic effects in animal models. It has also been shown to have a potential cytotoxic effect on cancer cells. In addition, 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been tested for its effects on plant growth and has been found to enhance root growth and increase crop yield.
実験室実験の利点と制限
One advantage of using 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide in lab experiments is its relatively simple synthesis method and availability of starting materials. Additionally, 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been shown to have potential applications in various fields, making it a versatile compound for research. However, one limitation of using 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
将来の方向性
There are several future directions for research involving 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide. One area of interest is its potential use as an anticancer agent, and further studies are needed to determine its efficacy and safety in cancer treatment. Additionally, 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide could be explored for its potential use in the development of new materials with unique properties. Finally, more research is needed to fully understand the mechanism of action of 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide and its effects on various biological systems.
合成法
2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the reaction of 4-nitroaniline with tetrahydro-2-furanmethanol in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then reacted with acetic anhydride to form 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide.
科学的研究の応用
2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anticancer agent. In agriculture, 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been tested for its ability to enhance plant growth and improve crop yield. In material science, 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been explored for its potential use as a building block for the synthesis of new materials with unique properties.
特性
IUPAC Name |
2-(4-nitrophenyl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-13(14-9-12-2-1-7-19-12)8-10-3-5-11(6-4-10)15(17)18/h3-6,12H,1-2,7-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOALYTJTUMQIEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792270 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![((2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-4-{[(1-ethyl-4-piperidinyl)amino]methyl}-2-methyl-2-pyrrolidinyl)methanol](/img/structure/B5083114.png)
![N-butyl-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5083122.png)
![(4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine](/img/structure/B5083127.png)

![4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid](/img/structure/B5083149.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B5083150.png)


![2-[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}acetamide trifluoroacetate](/img/structure/B5083174.png)
![N-(2-ethoxyphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5083182.png)
![N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5083183.png)
![1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine](/img/structure/B5083192.png)
![N-isobutyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5083203.png)
![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B5083211.png)